(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone
Description
Properties
IUPAC Name |
[5-(3-methoxyphenyl)-2-methylpyrazol-3-yl]-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O2/c1-28-23(14-21(26-28)18-9-6-10-20(13-18)32-2)24(31)29-12-11-19(15-29)30-16-22(25-27-30)17-7-4-3-5-8-17/h3-10,13-14,16,19H,11-12,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYHKAKXCUZCXBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC(=CC=C2)OC)C(=O)N3CCC(C3)N4C=C(N=N4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a 1,2,3-triazole core have been found to interact with a variety of enzymes and receptors.
Mode of Action
Compounds with a 1,2,3-triazole core have been found to exhibit inhibitory potential through direct binding with the active site residues of certain enzymes.
Biological Activity
The compound (3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone is a complex organic molecule that belongs to the class of pyrazoles and triazoles. These types of compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 373.45 g/mol. The structure features a pyrazole ring and a triazole moiety, which are known for their pharmacological versatility.
Biological Activity Overview
Research indicates that compounds containing both pyrazole and triazole rings exhibit a wide range of biological activities. The following sections detail specific activities associated with this compound based on recent studies.
Antimicrobial Activity
Triazole derivatives are recognized for their antifungal properties. For instance, studies have shown that triazole-containing compounds can effectively inhibit the growth of various fungal pathogens such as Candida albicans and Aspergillus fumigatus with minimum inhibitory concentrations (MIC) ranging from 0.0156 to 0.5 μg/mL . The presence of the pyrazole moiety enhances this activity, suggesting a synergistic effect when both structures are combined.
Anticancer Activity
Recent investigations have demonstrated that pyrazole derivatives can exhibit significant anticancer properties. For example, compounds similar to the one have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The incorporation of the triazole ring has been linked to enhanced interaction with biological targets involved in cancer progression.
Anti-inflammatory Effects
Compounds with pyrazole structures have also been reported to possess anti-inflammatory properties. They inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in the inflammatory response . This activity is particularly relevant in conditions like arthritis and other inflammatory diseases.
Study 1: Antifungal Activity Assessment
A study evaluated a series of triazole derivatives against C. albicans and A. fumigatus. The results indicated that modifications in the phenyl substituents significantly influenced antifungal potency, with some derivatives achieving MIC values as low as 0.046 μM against resistant strains .
Study 2: Anticancer Mechanism Exploration
Another research project focused on the anticancer effects of pyrazole-triazole hybrids. The study found that these compounds could inhibit key signaling pathways involved in tumor growth, specifically targeting the PI3K/Akt pathway . This was substantiated by in vitro assays showing reduced cell viability in several cancer cell lines.
Data Table: Biological Activities of Related Compounds
| Compound Name | Structure | Activity Type | MIC/IC50 Values |
|---|---|---|---|
| Compound A | Pyrazole | Antifungal | 0.0156 μg/mL |
| Compound B | Triazole | Anticancer | IC50: 2.03 μM |
| Compound C | Hybrid | Anti-inflammatory | Inhibition of COX |
Comparison with Similar Compounds
Methanone Derivatives with Substituted Pyrazole Moieties
lists three analogs with pyrazole rings substituted at different methoxyphenyl positions:
Methanone,[4,5-dihydro-5-(3-methoxyphenyl)-1H-pyrazol-1-yl]-3-pyridinyl (PubChem ID: 121306-63-6).
Methanone,[4,5-dihydro-5-(4-methoxyphenyl)-1H-pyrazol-1-yl]-3-pyridinyl.
Methanone,[4,5-dihydro-5-(2-methoxyphenyl)-1H-pyrazol-1-yl]-3-pyridinyl.
Key Observations :
- The position of the methoxy group on the phenyl ring significantly impacts electronic and steric properties. For example, the 3-methoxyphenyl substituent (as in the target compound and Analog 1) may favor π-π stacking interactions in biological systems compared to ortho- or para-substituted analogs .
Pharmacological and Physicochemical Properties
- The triazole moiety’s ability to engage in hydrogen bonding could enhance target selectivity .
Q & A
Q. What synthetic methodologies are commonly employed to prepare this compound, and how can reaction yields be optimized?
The synthesis typically involves multi-step reactions, including cyclization and coupling steps. For example:
- Pyrazole formation : Refluxing substituted diketones with hydrazines in ethanol/acetic acid mixtures (45–70% yields) .
- Triazole-pyrrolidine coupling : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) under inert atmospheres to attach the 1,2,3-triazole moiety .
- Methanone linkage : Use of carbodiimide coupling agents (e.g., DCC) to connect pyrazole and triazole-pyrrolidine fragments . Optimization strategies : Adjusting solvent polarity (e.g., DMSO for solubility), temperature control (60–100°C), and catalyst loading (e.g., 5 mol% CuI for CuAAC) can improve yields .
Q. Which analytical techniques are critical for structural confirmation and purity assessment?
- X-ray crystallography : Resolves dihedral angles between aromatic rings (e.g., pyrazole-methoxyphenyl: ~16.8°) and hydrogen-bonding networks stabilizing crystal packing .
- NMR spectroscopy : Key for confirming methyl group environments (δ 3.8–4.0 ppm for N-methyl) and aromatic proton splitting patterns .
- HPLC-MS : Ensures >95% purity by detecting trace byproducts (e.g., unreacted hydrazines) .
Advanced Research Questions
Q. How do substituent variations on the pyrazole and triazole rings influence biological activity?
- Pyrazole substitutions : Electron-donating groups (e.g., methoxy) enhance metabolic stability but may reduce receptor binding affinity .
- Triazole modifications : Bulky phenyl groups at the 4-position improve lipophilicity, correlating with increased cellular uptake in anticancer assays . Methodological approach :
- Synthesize analogs with systematic substituent changes (e.g., -OCH₃ → -CF₃).
- Compare IC₅₀ values in target-specific assays (e.g., kinase inhibition) .
Q. What computational strategies are effective for predicting this compound’s pharmacokinetic properties?
- Molecular docking : Models interactions with ATP-binding pockets (e.g., EGFR tyrosine kinase) using AutoDock Vina .
- QSAR studies : Correlates logP values (calculated via ChemAxon) with membrane permeability trends .
- ADMET prediction : SwissADME or ADMETlab 2.0 estimates bioavailability and cytochrome P450 interactions .
Q. How can contradictory data on biological activity across studies be resolved?
- Assay standardization : Control variables like cell line selection (e.g., HeLa vs. MCF-7) and incubation times .
- Dosage normalization : Compare molar concentrations rather than mass-based doses to account for molecular weight differences .
- Meta-analysis : Use statistical tools (e.g., RevMan) to aggregate data from independent studies and identify outliers .
Data Contradiction Analysis
Q. Why do reported synthetic yields vary significantly (e.g., 45% vs. 70%) for similar routes?
- Key factors :
- Purity of starting materials (e.g., hydrazine derivatives degrade if stored improperly) .
- Solvent choice: Ethanol/glacial acetic acid mixtures yield 45%, while DMSO improves to 70% .
- Mitigation : Conduct reaction under argon to prevent oxidation of intermediates .
Methodological Tables
Q. Table 1. Comparison of Synthetic Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Pyrazole formation | Ethanol/AcOH, reflux, 7 h | 45 | |
| Triazole coupling | CuI, DMF, 80°C, 12 h | 68 | |
| Methanone linkage | DCC, CH₂Cl₂, rt, 24 h | 72 |
Q. Table 2. Structural Parameters from X-ray Crystallography
| Parameter | Value (Å/°) | Reference |
|---|---|---|
| Pyrazole-N–C bond length | 1.34 | |
| Dihedral angle (pyrazole-triazole) | 48.97° | |
| Hydrogen bond (O–H⋯N) | 2.89 Å |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
